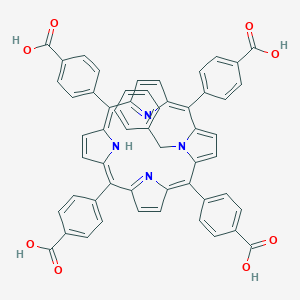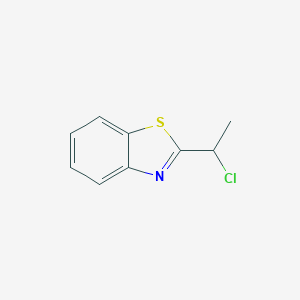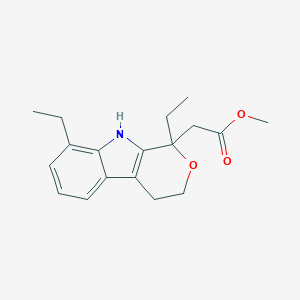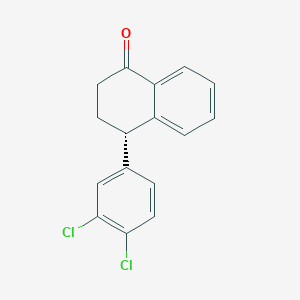
Tosufloxacina tosilato
Descripción general
Descripción
Synthesis Analysis
The synthesis of Tosufloxacin tosylate involves several chemical transformations starting from ethyl 2,6-dichloro-5-fluoronicotinoyl acetate. The process includes condensation with triethyl orthoformate, displacement with 2,4-difluoroaniline, cyclization, further condensation with 3-aminopyrrolidine, hydrolysis, and finally, tosylate formation. This synthesis pathway achieves an overall yield of 72.6% (L. Ming, 2003).
Molecular Structure Analysis
The molecular structure of Tosufloxacin tosylate is characterized by a complex arrangement that includes a fluoroquinolone core with a piperazinyl ring and a tosylate group. This structure contributes to its high antibacterial activity and pharmacokinetic properties. Quantum chemical calculations have been performed on boron complexes with Tosufloxacin, suggesting potential for further chemical and pharmacological exploration (K. Sayın & Duran Karakaş, 2017).
Chemical Reactions and Properties
Tosufloxacin tosylate interacts with various substances in multi-spectroscopic studies, demonstrating complex chemical behavior. For instance, it forms complexes with Terbium(III) ions, emitting characteristic fluorescence, a property that has been exploited for analytical applications (Cui Hua-l, 2013).
Physical Properties Analysis
The physical properties of Tosufloxacin tosylate, such as solubility and dissolution rate, have been significantly improved by forming inclusion complexes with hydroxypropyl-β-cyclodextrin. This modification enhances its applicability in pharmaceutical formulations, making the drug more effective (Jianfei Sun et al., 2019).
Chemical Properties Analysis
Studies on Tosufloxacin tosylate's interaction with bovine serum albumin (BSA) reveal insights into its chemical properties, including binding mechanisms and effects on protein conformation. These interactions are essential for understanding the drug's behavior in biological systems (Feng-yu Deng & Y. Liu, 2012).
Aplicaciones Científicas De Investigación
Complejo de Inclusión Preparado con Hidroxipropil-β-Ciclodextrina
Tosufloxacina Tosilato se ha utilizado en la preparación de complejos de inclusión con hidroxipropil-β-ciclodextrina (HP-β-CD) mediante dispersión mejorada por solución con CO2 supercrítico . Este método se utilizó para optimizar los parámetros del proceso, evaluar la disolución in vitro y determinar los sitios de inclusión .
Mejora de las Propiedades de Disolución
El complejo de inclusión de this compound y HP-β-CD preparado mediante dispersión mejorada por solución con CO2 supercrítico mejoró significativamente la disolución y la solubilidad de la this compound insoluble en agua . La solubilidad del complejo de inclusión (489,87 μg/mL) fue significativamente mayor que la de la this compound, y la velocidad de disolución de la this compound aumentó del 13,99% inicial al 61,04% en agua ultrapura .
Actividad Antibacteriana
Los estudios in vitro han demostrado que el complejo de inclusión mantiene el efecto antibacteriano de la this compound . Esto sugiere que el complejo se puede utilizar como un agente antibacteriano eficaz.
Comparación de los Métodos de Preparación
Se han comparado diferentes métodos de preparación para el complejo de inclusión this compound/HP-β-CD . Los métodos investigados incluyen evaporación de solventes, molienda, ultrasonidos y congelación . Se encontró que el método de evaporación de solventes era el más adecuado para preparar el complejo de inclusión .
Análisis Espectroscópico
Se ha utilizado el análisis espectroscópico para estudiar el complejo de inclusión this compound/HP-β-CD . Se utilizaron técnicas como TG/DSC, XRD, SEM, FT-IR, 1H NMR, 2D-ROESY y MD para caracterizar el complejo <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1
Mecanismo De Acción
Target of Action
Tosufloxacin tosylate is a fluoroquinolone antibiotic . Its primary targets are bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these targets, tosufloxacin tosylate prevents bacterial DNA from unwinding and duplicating, thereby stopping bacterial growth.
Mode of Action
Tosufloxacin tosylate interacts with its targets, DNA gyrase and topoisomerase IV, by binding to their active sites. This binding inhibits the enzymes’ ability to separate the DNA strands, leading to the inhibition of DNA replication. As a result, the bacteria cannot reproduce and grow, leading to their eventual death .
Biochemical Pathways
It is known that the drug’s inhibition of dna gyrase and topoisomerase iv disrupts bacterial dna replication and transcription, which are critical processes in the bacterial life cycle .
Pharmacokinetics
A study on the pharmacokinetics and safety assessment of tosufloxacin tosylate has been published , indicating ongoing research in this area.
Result of Action
The primary result of tosufloxacin tosylate’s action is the inhibition of bacterial growth. By preventing DNA replication, the drug stops bacteria from reproducing, leading to a decrease in the number of bacteria and helping the immune system to eliminate the infection .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Tosufloxacin tosylate is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Tosufloxacin tosylate prevents bacterial DNA from unwinding and duplicating, thereby inhibiting bacterial growth .
Cellular Effects
Tosufloxacin tosylate exerts its effects on various types of cells, primarily bacteria. It interferes with the function of bacterial cells by inhibiting DNA gyrase and topoisomerase IV, which are crucial for DNA replication . This leads to the death of the bacterial cells and the resolution of the infection .
Molecular Mechanism
The molecular mechanism of action of Tosufloxacin tosylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are responsible for controlling the supercoiling of DNA during replication. Tosufloxacin tosylate binds to these enzymes and prevents them from relaxing supercoiled DNA, thereby inhibiting DNA replication and bacterial cell division .
Temporal Effects in Laboratory Settings
Like other antibiotics, the effects of Tosufloxacin tosylate are expected to be time-dependent, with the drug exerting its antibacterial effects as long as sufficient concentrations are maintained in the body .
Dosage Effects in Animal Models
Like other antibiotics, the efficacy of Tosufloxacin tosylate is likely to be dose-dependent, with higher doses resulting in greater antibacterial activity .
Metabolic Pathways
As a fluoroquinolone antibiotic, it is likely metabolized in the liver and excreted in the urine .
Transport and Distribution
Like other fluoroquinolone antibiotics, it is likely distributed widely in the body, including in the tissues and fluids, following oral administration .
Subcellular Localization
As a DNA gyrase and topoisomerase IV inhibitor, it is likely to be localized in the bacterial cell where these enzymes are found .
Propiedades
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3.C7H8O3S/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSQVOKOWWIUCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
100490-36-6 (Parent) | |
| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8047842 | |
| Record name | Tosufloxacin toluenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100490-94-6, 115964-29-9 | |
| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100490-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115964-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tosufloxacin tosilate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115964299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tosufloxacin toluenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOSUFLOXACIN TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO6NM634EH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide](/img/structure/B22371.png)
![N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester](/img/structure/B22375.png)

![4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B22379.png)
![N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide](/img/structure/B22380.png)


![1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B22384.png)




